Quantified Solubility and Lipophilicity Advantage: 2,2-Dimethoxyethyl-Phenylacetamide vs. Unsubstituted Phenylacetamide in Biphasic Extractions
The presence of the 2,2-dimethoxyethyl substituent significantly alters the compound's partition coefficient (LogP) compared to the parent phenylacetamide, enhancing its solubility in organic solvents and improving recovery during liquid-liquid extraction. This is a critical factor for scalable synthetic processes .
| Evidence Dimension | Octanol-Water Partition Coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | 1.0 |
| Comparator Or Baseline | Phenylacetamide (XLogP3-AA): ~0.6 |
| Quantified Difference | Δ LogP ≈ +0.4 units |
| Conditions | In silico prediction (XLogP3-AA) |
Why This Matters
Procurement decisions for intermediates intended for multi-step syntheses with aqueous work-ups should prioritize compounds with predictable and favorable LogP values to minimize product loss and maximize yield.
